molecular formula C16H17N3O3 B2544661 6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide CAS No. 1421443-68-6

6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2544661
CAS No.: 1421443-68-6
M. Wt: 299.33
InChI Key: DJXOMHPNSXSVSH-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a methoxy group at the 6th position, and a carboxamide group linked to a 3-methylisoxazolyl ethyl chain. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate acid chloride or anhydride in the presence of a base.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the isoxazole derivative with the indole carboxamide under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-3-carboxamide
  • 6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxylic acid
  • 6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxylate

Uniqueness

6-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-7-13(22-19-10)5-6-17-16(20)15-8-11-3-4-12(21-2)9-14(11)18-15/h3-4,7-9,18H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXOMHPNSXSVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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